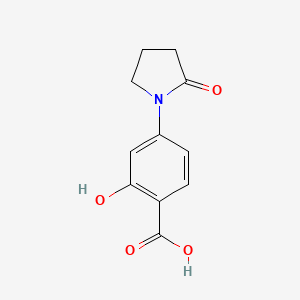

2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-6-7(3-4-8(9)11(15)16)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPRYYXPWYNZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silyl Protection and Alkylation Strategy (From Patent CA1087200A)

A multi-step process involves:

Silylation of γ-amino-γ-hydroxybutyric acid under anhydrous conditions in inert aprotic solvents (e.g., toluene, acetonitrile) with excess silylating agents at solvent boiling points to form a cyclized silyloxy derivative.

Reaction with halide derivatives of aliphatic acid esters (Hal(CH2)nCOOR) in polar aprotic solvents such as acetonitrile or dimethylformamide, in the presence of alkali metal hydrides (sodium, potassium, or lithium hydride). The temperature is maintained between 35°C and 80°C, optionally with reflux to complete the reaction.

Hydrolysis of the silyl protecting group to yield the 4-hydroxy derivative.

Amination step where the hydroxy derivative is treated with concentrated ammonia or mono-/di-substituted amines to obtain the desired 2-oxopyrrolidinyl-substituted benzoic acid.

This process can be streamlined by performing steps a), b), and c) without intermediate purification, enhancing efficiency.

Direct Nucleophilic Substitution (From Related Compound Synthesis)

Reaction of 3-(chloromethyl)benzoic acid with 2-pyrrolidinone under basic conditions leads to nucleophilic substitution at the chloromethyl group by the nitrogen of pyrrolidinone, forming the corresponding 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid analog.

Industrial scale-up involves optimization of temperature, solvent choice (often polar aprotic solvents), and reactant concentrations. Continuous flow reactors and automation improve yield and reproducibility.

Functional Group Modifications

Hydroxy groups on the benzoic acid ring can be protected (e.g., benzoylation or acetylation) to control regioselectivity during substitution.

Alkylation of pyrrolidin-2-one nitrogen with various alkyl halides (e.g., allyl bromide, propargyl bromide) under sodium hydride base in anhydrous solvents (acetonitrile, pyridine) has been demonstrated to yield substituted pyrrolidinones, which can then be coupled to benzoic acid derivatives.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Silylation | Excess silylating agent | Toluene, acetonitrile, dioxane | Boiling point of solvent | Anhydrous, inert atmosphere |

| Alkylation | Halide derivative + alkali metal hydride | Acetonitrile, DMF, DMSO | 35–80°C, reflux optional | Polar aprotic solvents preferred |

| Hydrolysis of silyl group | Acidic hydrolysis | Water or aqueous acid | Ambient | Removes protecting group |

| Amination | Concentrated ammonia or substituted amines | Pyridine or similar | Ambient | Forms final amide linkage |

| Direct nucleophilic substitution | 2-pyrrolidinone + chloromethyl benzoic acid | Polar aprotic solvents | Elevated temperature | Basic conditions to promote substitution |

Research Findings and Yields

The silylation-alkylation-hydrolysis sequence yields the 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives in moderate to high yields (typically 60–80%).

Direct nucleophilic substitution methods provide efficient routes with yields often exceeding 70%, depending on reaction optimization.

Protection of hydroxy groups and subsequent deprotection steps improve regioselectivity and purity of the final product.

Chromatographic purification (silica gel column chromatography) is commonly employed to isolate pure compounds.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Silyl Protection + Alkylation | Silylation → Alkylation → Hydrolysis → Amination | High regioselectivity, scalable | Multi-step, requires careful control of moisture |

| Direct Nucleophilic Substitution | Nucleophilic attack of pyrrolidinone on halomethyl benzoic acid | Simpler, fewer steps | May require harsher conditions, possible side reactions |

| Functional Group Protection | Hydroxy group protection → Substitution → Deprotection | Improved selectivity | Additional steps increase time and cost |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce a hydroxyl group .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is C₁₁H₁₁NO₄. The presence of the hydroxyl group enhances its reactivity, enabling it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its ability to undergo transformations that yield valuable intermediates for further chemical synthesis.

Biology

Biologically, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions . Studies have shown that it can inhibit certain peroxidase activities, which are crucial for cellular oxidative stress responses. This inhibition suggests potential therapeutic applications in diseases associated with oxidative stress.

Medicine

In medical research, this compound has been explored for its potential use in drug development . Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents. Notably, research indicates its efficacy against multidrug-resistant pathogens, highlighting its potential as an antimicrobial agent .

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and as an intermediate in the synthesis of other chemical compounds. Its unique properties make it suitable for formulating innovative products across various sectors.

The biological activity of this compound encompasses several areas:

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit peroxidase activities in a dose-dependent manner, suggesting potential applications in therapeutic contexts where oxidative stress plays a role.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Pseudomonas aeruginosa and Staphylococcus epidermidis, showing promising results in inhibiting bacterial growth. Its effectiveness against antibiotic-resistant strains positions it as a valuable candidate for developing new antimicrobial agents .

Cytotoxicity and Cancer Research

In cytotoxicity assays involving various cancer cell lines, preliminary findings suggest that while the compound may not exhibit significant cytotoxicity at lower concentrations, it could enhance the activity of cellular degradation pathways like the ubiquitin-proteasome system (UPS) and autophagy. This characteristic may be leveraged for cancer treatment strategies.

Case Studies

Several case studies have illustrated the applications of this compound:

- Enzyme Activity Study : A study assessed the impact of this compound on peroxidase activity by treating recombinant enzyme samples with varying concentrations. Results indicated significant dose-dependent inhibition of peroxidase activity, suggesting therapeutic applications in oxidative stress-related diseases.

- Antimicrobial Efficacy Investigation : Another investigation focused on the antimicrobial efficacy of this compound against hospital-acquired infections. It showed effective inhibition against antibiotic-resistant strains, emphasizing its potential as a lead compound for new antimicrobial agents .

- Cytotoxicity Assessment : In cell-based assays evaluating cytotoxic effects on cancer cell lines, findings suggested that while lower concentrations did not show significant cytotoxicity, higher concentrations could potentially enhance cellular degradation pathways relevant to cancer treatment.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, further influencing their behavior .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

- Key Difference : Replaces the 2-hydroxy group with a carboxylic acid at position 3.

- Impact : The absence of the hydroxy group reduces hydrogen-bonding capacity, while the benzoic acid moiety enhances acidity. This alters reactivity in coupling reactions and bioavailability .

4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic Acid

- Key Difference: Substitutes the hydroxy group at position 2 with an amino group.

Analogues with Altered Heterocyclic Moieties

3-((2-Oxopyrrolidin-1-yl)methyl)benzoic Acid

- Key Difference: The 2-oxopyrrolidinone group is attached via a methylene linker to the aromatic ring.

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

- Key Difference: Replaces the carboxylic acid with a methyl ester and modifies the pyrrolidinone ring (5-oxo vs. 2-oxo).

- Impact: The ester group reduces solubility in aqueous environments but increases lipophilicity, favoring blood-brain barrier penetration. The altered pyrrolidinone configuration may affect ring strain and electronic properties .

Analogues with Additional Functional Groups or Rings

1-[2-[Methyl-[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetyl]piperidine-4-carboxylic Acid

- Key Difference : Incorporates a piperidine ring and a benzoyl group.

- However, increased molecular weight may reduce bioavailability .

4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID

- Key Difference: Features a thiazolidinone ring and ethoxy-hydroxybenzylidene substituent.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |

|---|---|---|---|---|

| 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid | C₁₁H₁₁NO₄ | 221.21 | 2-hydroxy, 4-(2-oxopyrrolidin-1-yl) | Moderate solubility, hydrogen-bond donor |

| 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | C₁₁H₉NO₄ | 219.19 | 4-carboxylic acid, 2,5-dioxopyrrolidin-1-yl | Higher acidity, reduced hydrogen-bonding |

| 3-((2-Oxopyrrolidin-1-yl)methyl)benzoic acid | C₁₂H₁₃NO₃ | 219.24 | 3-(methylene-linked pyrrolidinone) | Enhanced flexibility, improved membrane permeability |

| Methyl 4-(5-oxopyrrolidin-2-yl)benzoate | C₁₃H₁₅NO₃ | 233.26 | Methyl ester, 5-oxopyrrolidin-2-yl | Lipophilic, ester hydrolysis susceptibility |

| 1-[2-[Methyl-[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetyl]piperidine-4-carboxylic acid | C₂₀H₂₅N₃O₅ | 387.43 | Piperidine, benzoyl, acetyl groups | High molecular complexity, multi-target potential |

Biological Activity

2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including enzyme inhibition, antimicrobial effects, and potential applications in drug development. The compound's structure, which includes a hydroxy group and a pyrrolidinone ring, contributes to its unique interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₁NO₄. The presence of both a hydroxyl group and a pyrrolidinone moiety allows it to engage in various chemical interactions, enhancing its biological activity.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. This interaction is crucial for its role in enzyme inhibition and protein-ligand binding studies.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. Studies have shown that it can inhibit certain peroxidase activities, which are vital for cellular oxidative stress responses .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Pseudomonas aeruginosa and Staphylococcus epidermidis, showing promising results in inhibiting bacterial growth .

Cytotoxicity and Cancer Research

In cell-based assays, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may not exhibit significant cytotoxicity at lower concentrations but could enhance the activity of cellular degradation pathways like the ubiquitin-proteasome system (UPS) and autophagy .

Study on Enzyme Activity

In a study assessing the impact of this compound on peroxidase activity, researchers treated recombinant enzyme samples with varying concentrations of this compound. The results indicated a dose-dependent inhibition of peroxidase activity, suggesting potential therapeutic applications in diseases associated with oxidative stress .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against hospital-acquired infections. The compound showed effective inhibition against strains of bacteria resistant to conventional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzoic Acid | Hydroxy group on benzene | Antioxidant, anti-inflammatory |

| 4-(2-Oxopyrrolidin-1-yl)benzoic Acid | Lacks hydroxy group | Moderate antibacterial activity |

| This compound | Hydroxy group + pyrrolidinone ring | Strong enzyme inhibition |

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions involving substituted benzoic acid derivatives and pyrrolidinone precursors. For example, analogous structures (e.g., 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid) are synthesized using phthalic anhydride and phenol derivatives in toluene under reflux . Optimization involves controlling stoichiometry, solvent polarity (e.g., toluene for moderate reactivity), and temperature (80–120°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : Use - and -NMR to confirm the hydroxy group (δ 10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm).

- FT-IR : Key peaks include O–H stretch (~3200 cm), carboxylic acid C=O (~1680 cm), and amide C=O (~1650 cm).

- LC-MS : Employ high-resolution LC-MS (e.g., Q-TOF) to verify molecular ion [M–H] at m/z 263.09 and fragmentation patterns . Cross-validate with computational tools (e.g., Gaussian for predicted spectra) to resolve ambiguities.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group ) with unit cell parameters reveal intramolecular hydrogen bonding between the hydroxy and carbonyl groups, stabilizing the planar structure . Use SHELX software for refinement, ensuring -factor < 0.05 and -factor < 0.15 for high confidence . Discrepancies in dihedral angles (e.g., between DFT-optimized and SCXRD structures) may indicate solvent effects or crystal packing forces.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in biological studies?

- Molecular Docking : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina. Focus on the carboxylic acid and pyrrolidinone moieties as hydrogen-bond donors/acceptors.

- Enzyme Assays : Test inhibitory activity (e.g., IC) against cyclooxygenase-2 (COX-2) or kinases, comparing with analogs like 4-(octanoyloxy)benzoic acid to assess substituent effects .

- MD Simulations : Run 100 ns simulations (AMBER force field) to evaluate binding stability and conformational flexibility .

Q. How should researchers address discrepancies in solubility and stability data across different experimental setups?

- Solubility : Use shake-flask method with buffered solutions (pH 1–7.4) and HPLC quantification. For example, low solubility in water (<1 mg/mL) but improved solubility in DMSO (50 mg/mL) suggests formulation challenges .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the pyrrolidinone ring under acidic conditions may explain variability in biological assay results .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| Unit cell dimensions | , , | |

| -factor | 0.048 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.